molecular formula C12H14O3 B064051 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 172366-30-2

4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B064051
CAS RN: 172366-30-2
M. Wt: 206.24 g/mol
InChI Key: DIIJVPWFFUUSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one, also known as EMDO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EMDO belongs to the family of indenone derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. In

Mechanism of Action

The mechanism of action of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of the mitochondrial electron transport chain, which leads to the generation of reactive oxygen species (ROS) and the induction of apoptosis. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to specifically target complex III of the electron transport chain, leading to the inhibition of ATP production and the induction of cell death.
Biochemical and Physiological Effects
4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to possess anti-inflammatory and antioxidant effects. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments is its relatively low toxicity. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit low toxicity in various cell lines and animal models, making it a promising candidate for further development. However, one of the limitations of using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for further research on 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one. One area of research is the development of more efficient synthesis methods for 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one, which can improve the yield and purity of the compound. Another area of research is the investigation of the potential synergistic effects of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one with other anticancer agents, such as chemotherapy drugs. Additionally, further research is needed to explore the potential therapeutic applications of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
In conclusion, 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant effects, and its mechanism of action involves the inhibition of the mitochondrial electron transport chain and the induction of apoptosis. Although there are limitations to using 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one in lab experiments, such as its poor solubility in water, there are several future directions for further research on this promising compound.

Synthesis Methods

The synthesis of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl bromoacetate and sodium ethoxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one as the final product. The yield of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been the subject of scientific research due to its potential therapeutic applications. One of the main areas of research has been its antitumor activity. 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 4-Ethoxy-7-methoxy-2,3-dihydro-1H-inden-1-one involves the induction of apoptosis, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.

properties

CAS RN

172366-30-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-ethoxy-7-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O3/c1-3-15-10-6-7-11(14-2)12-8(10)4-5-9(12)13/h6-7H,3-5H2,1-2H3

InChI Key

DIIJVPWFFUUSRA-UHFFFAOYSA-N

SMILES

CCOC1=C2CCC(=O)C2=C(C=C1)OC

Canonical SMILES

CCOC1=C2CCC(=O)C2=C(C=C1)OC

synonyms

1H-Inden-1-one,4-ethoxy-2,3-dihydro-7-methoxy-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.